2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1058437-07-2
Cat. No.: VC11934753
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058437-07-2 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h2-9,12H,10-11H2,1H3,(H,19,22) |
| Standard InChI Key | YGYAFWAAZFLCCO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,6-dihydropyrimidin-6-one core substituted at position 4 with a 4-methoxyphenyl group and at position 1 with a 2-[(thiophen-2-yl)methyl]acetamide moiety. Key structural attributes include:
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Pyrimidine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 3.
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4-Methoxyphenyl group: Provides electron-donating effects due to the methoxy substituent.
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Thiophene-methyl-acetamide side chain: Introduces sulfur-containing heterocyclic diversity and potential bioisosteric properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₇N₃O₃S | |
| Molecular weight | 355.4 g/mol | |
| CAS number | 1058437-07-2 | |
| Solubility (predicted) | Moderate in DMSO, low in water | |
| LogP (lipophilicity) | ~2.1 (moderate permeability) |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Formation of pyrimidinone core: Condensation of thiourea with ethyl acetoacetate under basic conditions yields 6-methyl-2-thioxo-1,6-dihydropyrimidin-4-one .
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Alkylation: Reaction of the pyrimidinone intermediate with 2-chloro-N-(thiophen-2-ylmethyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base .
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Purification: Chromatography or recrystallization to isolate the final product .
Yield and Optimization
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Critical parameters: Reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios of reactants .
Analytical Characterization
Spectroscopic Data
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